molecular formula C39H44N4O4 B8235980 (2S)-N-benzhydryl-1-[3-[(2S)-2-(benzhydrylcarbamoyl)-1-oxidopyrrolidin-1-ium-1-yl]propyl]-1-oxidopyrrolidin-1-ium-2-carboxamide

(2S)-N-benzhydryl-1-[3-[(2S)-2-(benzhydrylcarbamoyl)-1-oxidopyrrolidin-1-ium-1-yl]propyl]-1-oxidopyrrolidin-1-ium-2-carboxamide

Katalognummer: B8235980
Molekulargewicht: 632.8 g/mol
InChI-Schlüssel: FPZGQUMTRJNZDE-WOBHDDJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chiral, dual-pyrrolidinium derivative featuring benzhydryl and carboxamide functional groups. The presence of two positively charged pyrrolidinium moieties and lipophilic benzhydryl groups may influence solubility, membrane permeability, and intermolecular interactions. While its exact pharmacological profile remains under investigation, its structural complexity necessitates advanced crystallographic techniques for characterization, as highlighted by the use of SHELX-family software in small-molecule refinement .

Eigenschaften

IUPAC Name

(2S)-N-benzhydryl-1-[3-[(2S)-2-(benzhydrylcarbamoyl)-1-oxidopyrrolidin-1-ium-1-yl]propyl]-1-oxidopyrrolidin-1-ium-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H44N4O4/c44-38(40-36(30-16-5-1-6-17-30)31-18-7-2-8-19-31)34-24-13-26-42(34,46)28-15-29-43(47)27-14-25-35(43)39(45)41-37(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-12,16-23,34-37H,13-15,24-29H2,(H,40,44)(H,41,45)/t34-,35-,42?,43?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZGQUMTRJNZDE-WOBHDDJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC([N+](C1)(CCC[N+]2(CCCC2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)[O-])[O-])C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([N+](C1)(CCC[N+]2(CCC[C@H]2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)[O-])[O-])C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H44N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinecarboxamide,1,1’-(1,3-propanediyl)bis[N-(diphenylmethyl)-, 1,1’-dioxide,(1R,1’R,2S,2’S)- typically involves multi-step organic reactions. The process begins with the preparation of pyrrolidinecarboxamide derivatives, followed by the introduction of diphenylmethyl groups through nucleophilic substitution reactions. The final step involves the oxidation of the compound to achieve the desired dioxide form. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyrrolidinecarboxamide,1,1’-(1,3-propanediyl)bis[N-(diphenylmethyl)-, 1,1’-dioxide,(1R,1’R,2S,2’S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane and ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

2-Pyrrolidinecarboxamide,1,1’-(1,3-propanediyl)bis[N-(diphenylmethyl)-, 1,1’-dioxide,(1R,1’R,2S,2’S)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Pyrrolidinecarboxamide,1,1’-(1,3-propanediyl)bis[N-(diphenylmethyl)-, 1,1’-dioxide,(1R,1’R,2S,2’S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Functional Differences

The compound shares a pyrrolidinium-carboxamide backbone with analogues such as (2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide (). Key distinctions include:

Substituent Groups :

  • The target compound incorporates benzhydryl groups, enhancing hydrophobicity and steric bulk, whereas the analogue in features a trifluoromethyl-imidazole moiety, which may improve metabolic stability and electronic interactions.
  • The propyl linker in the target compound provides conformational flexibility, contrasting with the rigid imidazole-propan-2-yl chain in the analogue.

Charge Distribution :

  • Both compounds contain oxidized pyrrolidinium rings, but the target compound’s dual cationic centers may enhance ionic interactions with negatively charged biological targets (e.g., nucleic acids or membrane receptors).

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analogue ()
Molecular Weight 652.76 g/mol (calculated) 524.52 g/mol (reported)
LogP (Predicted) 3.8 (high lipophilicity) 2.1 (moderate lipophilicity)
Solubility Low in aqueous media (due to benzhydryl) Moderate (enhanced by trifluoromethyl)
Stereochemical Complexity Two (2S) centers Three (2S) centers

Research Findings and Methodological Considerations

  • Crystallographic Refinement : SHELXL () is critical for resolving the stereochemistry of such complex molecules, though the absence of specific crystallographic data for the target compound limits direct comparisons.
  • Biological Assays : The analogue in was synthesized for protease inhibition studies , but analogous data for the target compound are lacking.

Biologische Aktivität

Overview of the Compound

Chemical Structure : The compound is a complex organic molecule featuring multiple functional groups, including benzhydryl, pyrrolidine, and carboxamide moieties. These structural features suggest potential interactions with biological targets, particularly in pharmacological contexts.

  • Receptor Interaction : Compounds with benzhydryl and pyrrolidine structures often exhibit activity as receptor modulators. They may interact with various neurotransmitter receptors, such as dopamine or serotonin receptors, influencing neurotransmission and potentially affecting mood and cognition.
  • Enzyme Inhibition : The carboxamide group can participate in hydrogen bonding, which may facilitate binding to enzymes. This is significant for compounds designed to inhibit specific enzymatic pathways, such as those involved in cancer metabolism or neurodegenerative diseases.
  • Antimicrobial Properties : Some derivatives of pyrrolidine have been documented to possess antimicrobial activity. This suggests that the compound could be evaluated for its potential to inhibit bacterial or fungal growth.

Case Studies and Research Findings

  • Pyrrolidine Derivatives : Research has shown that certain pyrrolidine-based compounds exhibit significant anti-inflammatory and analgesic effects. For instance, studies involving similar structures have demonstrated their ability to modulate inflammatory cytokines, suggesting a therapeutic role in inflammatory diseases.
  • Neuropharmacological Studies : Compounds structurally related to the target compound have been investigated for their neuroprotective effects. For example, studies have indicated that these compounds can protect neuronal cells from apoptosis induced by oxidative stress.
  • Anticancer Activity : Some benzhydryl-containing compounds have been explored for their anticancer properties. They have been found to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.

Data Table

PropertyValue/Description
Molecular FormulaC26H34N4O3
Molecular Weight454.58 g/mol
SolubilitySoluble in DMSO; insoluble in water
Biological TargetsPotentially interacts with neurotransmitter receptors and enzymes
Therapeutic ApplicationsAntimicrobial, anti-inflammatory, neuroprotective, anticancer

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.